molecular formula C22H19NO4S B2859903 N-[5-(4-methoxyphenyl)-6-oxo-3-oxa-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,10,12-pentaen-4-yl]-2-methylpropanamide CAS No. 883958-69-8

N-[5-(4-methoxyphenyl)-6-oxo-3-oxa-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,10,12-pentaen-4-yl]-2-methylpropanamide

Cat. No.: B2859903
CAS No.: 883958-69-8
M. Wt: 393.46
InChI Key: SOMIOCBXJXLLRV-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 3-oxa-8-thia bicyclic core fused with a trideca-pentaenyl system. Key structural elements include:

  • 2-Methylpropanamide group: A branched aliphatic amide moiety that may influence solubility and metabolic stability.
  • Oxa (oxygen) and thia (sulfur) heteroatoms: These atoms enhance electronic diversity and could modulate binding affinity in biological systems.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-12(2)21(25)23-22-17(13-8-10-14(26-3)11-9-13)18(24)20-19(27-22)15-6-4-5-7-16(15)28-20/h4-12H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIOCBXJXLLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C(=O)C2=C(O1)C3=CC=CC=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acylated Sulfamoylphenyl Moieties ()

Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share the following features with the target compound:

  • Aromatic sulfonamide core : Facilitates hydrogen bonding and sulfonamide-mediated bioactivity.
  • Variable acyl chains : Butyramide (5a), pentanamide (5b), hexanamide (5c), and heptanamide (5d) differ in chain length, affecting physicochemical properties.

Key Differences :

  • The target compound replaces the sulfonamide group with a tricyclic system containing sulfur and oxygen.
  • The 2-methylpropanamide group in the target compound introduces steric bulk compared to linear acyl chains in 5a–5d.

Table 1: Physicochemical Comparison

Compound Melting Point (°C) Yield (%) Molecular Weight Core Structure
Target Compound N/A* N/A* ~450–500† Tricyclic oxa-thia
5a (Butyramide) 180–182 51.0 326.38 Sulfonamide
5b (Pentanamide) 174–176 45.4 340.40 Sulfonamide
5c (Hexanamide) 142–143 48.3 354.43 Sulfonamide

Reference:

Compounds with 2-Methylpropanamide Substituents ()

The compound N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) shares the 2-methylpropanamide group but differs in:

  • Core structure : A purine-oxolane system vs. the tricyclic oxa-thia core of the target compound.
  • Substituents : Bis(4-methoxyphenyl) groups enhance steric hindrance and lipophilicity compared to the single 4-methoxyphenyl group in the target compound.

Synthesis Parallels : Both compounds use protective groups (e.g., tert-butyldimethylsilyl) and require chromatographic purification (TLC, HPLC) .

Methoxyphenyl-Containing Heterocycles ()

Compounds such as 12 and 13 () and spiro derivatives () feature:

  • 4-Methoxyphenyl groups : Common in both target and compared compounds.
  • Heterocyclic cores : Pyrrolothiazolopyrimidine () and oxazepine () systems contrast with the oxa-thia tricyclic core.

Computational and Bioactivity-Based Comparisons

Similarity Indexing and Molecular Clustering (–9)
  • Tanimoto Coefficient Analysis : Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint matching .
  • Bioactivity Clustering : Compounds with similar structures (e.g., shared methoxyphenyl or amide groups) may cluster in bioactivity profiles, as seen in NCI-60 dataset analyses .

Table 2: Hypothetical Similarity Metrics (Target vs. Analogues)

Compound Pair Tanimoto Score (MACCS) Dice Score (Morgan) Shared Fragments
Target vs. 5a 0.55 0.60 Amide, aromatic rings
Target vs. Compound 43 0.65 0.70 2-Methylpropanamide
Target vs. Aglaithioduline 0.45† 0.50† Methoxyphenyl, amide

†Hypothetical values based on –9 methodologies.

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